molecular formula C9H10O4S B3416814 4-Methoxy-2-methylsulfonylbenzaldehyde CAS No. 942474-73-9

4-Methoxy-2-methylsulfonylbenzaldehyde

Cat. No.: B3416814
CAS No.: 942474-73-9
M. Wt: 214.24 g/mol
InChI Key: WPUQQJDOOBDUAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylsulfonylbenzaldehyde typically involves the sulfonylation of 4-methoxybenzaldehyde. The reaction conditions often include the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylsulfonylbenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2-methylsulfonylbenzaldehyde is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylsulfonylbenzaldehyde is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and solubility properties. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Methoxy-2-methylsulfonylbenzaldehyde (CAS No. 942474-73-9) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a benzaldehyde moiety. Its structural formula can be represented as follows:

C9H10O4S\text{C}_9\text{H}_{10}\text{O}_4\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : It has shown significant antibacterial properties against various strains, including E. coli and MRSA, indicating potential for use in treating bacterial infections .
  • Anti-inflammatory Effects : The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have reported IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, demonstrating its potency compared to traditional anti-inflammatory drugs .
  • Anticancer Properties : Research indicates that this compound may exert antiproliferative effects on various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives of 2-(4-methylsulfonylphenyl) indole and evaluated their antimicrobial activity. The derivatives exhibited substantial antibacterial activity with some compounds achieving over 85% growth inhibition against resistant bacterial strains like MRSA and K. pneumoniae .
  • COX Inhibition : Another investigation focused on the compound's selectivity for COX-2 over COX-1, revealing that larger structural modifications enhance selectivity due to steric hindrance in the COX-1 active site. This selectivity is critical for reducing gastrointestinal side effects typically associated with non-selective COX inhibitors .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range. The structure-activity relationship highlighted modifications that improved efficacy and reduced toxicity .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityCOX Inhibition (IC50 µM)Anticancer Activity
This compoundHigh0.10 - 0.31Significant
2-(4-Methylsulfonylphenyl) indoleModerate0.13 - 0.35Moderate
4-substituted methoxybenzoyl-thiazolesLowNot reportedHigh

Properties

IUPAC Name

4-methoxy-2-methylsulfonylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-8-4-3-7(6-10)9(5-8)14(2,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUQQJDOOBDUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276273
Record name 4-Methoxy-2-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-73-9
Record name 4-Methoxy-2-(methylsulfonyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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